4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride
Description
4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride is a bis-ether sulfonyl chloride derivative characterized by a benzene ring substituted with a sulfonyl chloride group at position 1 and a phenoxy ether group at position 4. The phenoxy group itself carries a propan-2-yloxy (isopropoxy) substituent at its para position. This structural configuration imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides for pharmaceutical applications.
Molecular Formula: C₁₅H₁₅ClO₅S
Molecular Weight: 342.8 g/mol
Physical State: Typically a solid under standard conditions.
Properties
IUPAC Name |
4-(4-propan-2-yloxyphenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4S/c1-11(2)19-12-3-5-13(6-4-12)20-14-7-9-15(10-8-14)21(16,17)18/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATFZHXDRNHFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of phenol with propan-2-ol in the presence of a strong acid catalyst to form the propan-2-yloxyphenol intermediate.
Electrophilic Aromatic Substitution: The propan-2-yloxyphenol intermediate undergoes electrophilic aromatic substitution with benzenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their activity and function.
Comparison with Similar Compounds
Table 1: Comparative Data of Sulfonyl Chloride Derivatives
Biological Activity
4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride (C15H15ClO4S) is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound's structure includes a sulfonyl group, which is known for its reactivity and ability to form various derivatives that may exhibit antimicrobial, anti-inflammatory, and other therapeutic properties.
- Molecular Formula : C15H15ClO4S
- Molecular Weight : 326.79 g/mol
- Structure : The compound features a benzene ring substituted with a propan-2-yloxy group and a sulfonyl chloride group, which can participate in nucleophilic substitution reactions, making it a versatile precursor for synthesizing biologically active derivatives.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(propan-2-yloxy)phenol with chlorosulfonic acid. This reaction yields the sulfonyl chloride derivative, which can then be purified through recrystallization or chromatography.
Antimicrobial Activity
Research has indicated that similar sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the inhibition of bacterial enzymes involved in folic acid synthesis.
| Compound Type | Activity | Target Organisms |
|---|---|---|
| Sulfonamides | Antibacterial | E. coli, S. aureus |
| Schiff Bases | Antifungal | C. albicans, C. krusei |
Anti-inflammatory Properties
Compounds containing sulfonyl groups have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These enzymes play critical roles in the inflammatory response, and their inhibition can lead to reduced inflammation and pain relief.
Case Studies
- Antibacterial Studies : A study involving the synthesis of various sulfonamide derivatives demonstrated that some compounds showed promising antibacterial activity against multi-drug resistant strains of bacteria. The structure-activity relationship indicated that modifications at the para position of the phenyl ring enhanced activity.
- Anti-inflammatory Evaluation : In vitro studies have shown that derivatives of sulfonamides can significantly reduce the production of inflammatory mediators in macrophages, suggesting potential for therapeutic applications in chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride with high purity?
- Methodology : Multi-step synthesis typically involves:
Etherification : Reacting 4-hydroxybiphenyl with isopropyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the propan-2-yloxy group .
Sulfonation : Treating the intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonyl chloride moiety. Control reaction time to minimize side products like sulfones .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from dichloromethane/hexane) to isolate the product. Purity can be confirmed via HPLC (>98%) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to verify aromatic proton environments and ether/sulfonyl group connectivity. Look for characteristic shifts: sulfonyl chloride (δ ~7.8–8.2 ppm for aromatic protons adjacent to SO₂Cl) .
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O symmetric stretch) and 1180 cm⁻¹ (S-O-C stretch) confirm sulfonyl chloride functionality .
- Elemental Analysis : Match calculated vs. observed C, H, S, and Cl content (e.g., C₁₅H₁₅ClO₄S; theoretical Cl: 9.8%) .
Q. What are the standard storage conditions to maintain stability?
- Guidelines :
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride group.
- Use amber vials to avoid photodegradation. Stability tests show <5% decomposition after 6 months under these conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfonation?
- Controlled Variables :
- Temperature : Maintain <10°C during sulfonation to suppress sulfone formation. Higher temperatures (>20°C) favor over-sulfonation .
- Stoichiometry : Use 1.2 equivalents of ClSO₃H to limit excess acid, which can degrade the ether linkage.
- Solvent Choice : Dichloromethane (DCM) improves solubility and reduces side reactions compared to polar aprotic solvents .
Q. What computational methods are effective in predicting the reactivity of this sulfonyl chloride with nucleophiles?
- Approach :
- DFT Calculations : Model the electrophilicity of the sulfur center using Gaussian 09 with B3LYP/6-31G(d) basis set. The LUMO energy of the sulfonyl chloride correlates with reactivity toward amines .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS. Polar solvents stabilize transition states, accelerating substitution .
Q. How can researchers resolve contradictions in reported melting points for this compound?
- Analysis :
- Literature Discrepancies : Melting points range from 82–84°C to 90–92°C due to polymorphism or residual solvents.
- Resolution : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. Recrystallize from different solvent systems (e.g., ethanol vs. acetone) and compare thermal profiles .
Q. What strategies are effective in identifying and quantifying synthesis byproducts?
- Techniques :
- LC-MS : Detect sulfonic acid derivatives (common hydrolysis byproducts) using reverse-phase C18 columns and ESI-negative mode .
- GC-MS : Monitor volatile impurities (e.g., residual isopropyl bromide) with a DB-5MS column .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
